molecular formula C17H17FN2 B10794045 2-(6-Fluoro-5-phenyl-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane

2-(6-Fluoro-5-phenyl-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane

Cat. No.: B10794045
M. Wt: 268.33 g/mol
InChI Key: VJEHPMOIYSUGSJ-UHFFFAOYSA-N
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Description

rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[221]heptane hydrochloride is a complex organic compound that features a fluorinated pyridine ring and a bicyclic aza-heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting with the preparation of the fluorinated pyridine ring. One common method involves the fluorination of pyridine using reagents such as AlF₃ and CuF₂ at high temperatures (450–500°C) to produce 2-fluoropyridine . This intermediate can then undergo further reactions to introduce the phenyl group and other substituents.

The aza-bicyclo[2.2.1]heptane moiety can be synthesized through a series of cyclization reactions. For example, the formation of the 7-azabicyclo[2.2.1]heptane ring system can be achieved by reacting appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring and the aza-bicyclo[2.2.1]heptane moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride is unique due to its specific combination of a fluorinated pyridine ring and a bicyclic aza-heterocycle. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

2-(6-fluoro-5-phenylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C17H17FN2/c18-17-15(11-4-2-1-3-5-11)8-12(10-19-17)14-9-13-6-7-16(14)20-13/h1-5,8,10,13-14,16,20H,6-7,9H2

InChI Key

VJEHPMOIYSUGSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC=CC=C4

Origin of Product

United States

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